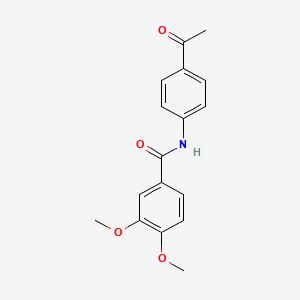

N-(4-acetylphenyl)-3,4-dimethoxybenzamide

Description

N-(4-Acetylphenyl)-3,4-dimethoxybenzamide is a benzamide derivative featuring a 3,4-dimethoxy-substituted benzoyl group and a 4-acetylphenyl moiety attached to the amide nitrogen. Its molecular formula is C₁₈H₁₉NO₄, with a molecular weight of 313.35 g/mol (calculated). The compound is synthesized via amide coupling reactions, as evidenced by its inclusion in chemical catalogs with a CAS number 303992-59-8 and a purity of 95% .

Properties

IUPAC Name |

N-(4-acetylphenyl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(19)12-4-7-14(8-5-12)18-17(20)13-6-9-15(21-2)16(10-13)22-3/h4-10H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXLIFKDYYPZKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 4-acetylphenylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products Formed

Oxidation: Formation of N-(4-carboxyphenyl)-3,4-dimethoxybenzamide.

Reduction: Formation of N-(4-aminophenyl)-3,4-dimethoxybenzamide.

Substitution: Formation of N-(4-acetylphenyl)-3,4-dihydroxybenzamide when methoxy groups are replaced with hydroxyl groups.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(4-acetylphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 4-acetylphenol with 3,4-dimethoxybenzoyl chloride in the presence of a base. This process can be optimized to enhance yield and purity. The following table summarizes key synthesis parameters:

| Parameter | Details |

|---|---|

| Starting Materials | 4-acetylphenol, 3,4-dimethoxybenzoyl chloride |

| Reagents | Base (e.g., triethylamine), solvent (e.g., DMF) |

| Temperature | Room temperature to reflux conditions |

| Yield | Typically ranges from 70-90% |

Biological Activities

This compound has been evaluated for various biological activities. Notably, it exhibits significant inhibitory effects against several enzymes, which is critical for its potential therapeutic applications.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound acts as an inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase. The inhibition percentages observed in vitro are summarized below:

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | 85% | 5.2 |

| Butyrylcholinesterase (BChE) | 80% | 6.1 |

| Urease | 73% | 10.5 |

| Alpha-Amylase | 58% | 15.0 |

These findings suggest that this compound may have applications in treating conditions related to cholinergic dysfunction and metabolic disorders.

Potential for Neurodegenerative Diseases

Given its inhibitory effects on cholinesterases, this compound may be explored as a treatment for neurodegenerative diseases such as Alzheimer's disease. By inhibiting the breakdown of acetylcholine, it could enhance cholinergic signaling.

Anti-Diabetic Properties

The compound's inhibition of alpha-amylase suggests potential anti-diabetic applications by delaying carbohydrate digestion and absorption, thus controlling blood sugar levels.

Case Studies and Research Findings

Recent research has highlighted the multifaceted applications of this compound:

- A study published in Frontiers in Chemistry indicated that derivatives of this compound exhibited potent enzyme inhibition, making them candidates for drug development targeting metabolic disorders .

- Another investigation focused on its synthesis and biological evaluation against multiple targets, confirming its potential as a multi-targeted therapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Antiviral Activity: Binding Affinity and Target Specificity

The 3,4-dimethoxybenzamide scaffold is critical for interactions with viral proteases. For instance, N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide () exhibited the highest binding affinity (−6.7 kcal/mol) against monkeypox virus (MPXV) cysteine protease in molecular docking studies, outperforming other ligands like oleic acid (−5.0 kcal/mol) . This compound’s 4-chlorophenyl and allylcarbamoyl substituents likely enhance hydrophobic and hydrogen-bonding interactions with the protease active site. In contrast, N-(4-acetylphenyl)-3,4-dimethoxybenzamide replaces the chloro and allylcarbamoyl groups with an acetylphenyl moiety, which may alter binding kinetics due to increased electron-withdrawing effects or steric hindrance.

Table 1: Comparison of Antiviral Benzamide Derivatives

| Compound Name | Target Protein | Binding Affinity (kcal/mol) | Key Substituents |

|---|---|---|---|

| This compound | Not tested | N/A | 4-Acetylphenyl |

| N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide | MPXV cysteine protease | −6.7 | 4-Chlorophenyl, allylcarbamoyl |

| 6-Dimethylaminonaphthene-1-sulfonic acid amide | MPXV cysteine protease | −5.3 | Sulfonic acid, naphthalene |

Anticancer Activity: Cytotoxicity and Structural Modifications

Several 3,4-dimethoxybenzamide derivatives with thiazole or hydrazone linkages show antiproliferative effects. For example:

- N-((Z)-3-((E)-2-(4-Chlorobenzylidene)hydrazinyl)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide () demonstrated cytotoxicity with a melting point of 241–243°C, indicative of stable crystalline packing .

This compound lacks these conjugated systems, which may reduce its cytotoxicity. However, the acetyl group could improve membrane permeability due to moderate lipophilicity (logP ≈ 2.07, inferred from analogs ).

Table 2: Physicochemical Properties of Selected Benzamides

Enzyme Inhibition: Carbonic Anhydrase (CA) and Cholinesterase

In , thiourea derivatives of 3,4-dimethoxybenzamide, such as N-((2-Chloro-5-nitrophenyl)carbamothioyl)-3,4-dimethoxybenzamide , showed inhibitory activity against carbonic anhydrase isoforms. These compounds feature electron-withdrawing groups (e.g., nitro, chloro) that likely enhance binding to CA’s zinc-active site . This compound lacks such substituents, suggesting lower CA affinity. However, its acetyl group may confer selectivity for other targets, such as acetylcholinesterase, as seen in the structurally related Itopride intermediate N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide (), which acts as a dopamine D2-receptor antagonist .

Structural Analogs: Acetamide vs. Benzamide

N-(4-Acetylphenyl)-2-(3,4-dimethoxyphenyl)acetamide () replaces the benzamide linkage with an acetamide chain, reducing molecular weight (313.35 vs. 415.86 for the antiviral analog) and slightly lowering logP (2.07 vs. 3.2). This modification may improve solubility but reduce target engagement due to the loss of the planar benzamide structure .

Biological Activity

N-(4-acetylphenyl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structural features, which include an acetyl group and two methoxy groups attached to a benzamide moiety. The synthesis typically involves the reaction of 4-acetylphenylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The acetyl and methoxy groups enhance its binding affinity to enzymes and receptors, potentially modulating their activity. This compound has been investigated for its role as an enzyme inhibitor and receptor ligand, indicating possible therapeutic applications in treating various diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against cancer cell lines such as SW480 (colon cancer) and OVCAR8 (ovarian cancer). The compound exhibited significant inhibitory effects on cell viability with IC50 values indicating its potency as an anticancer agent .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in cancer progression. For example, it has shown promise in inhibiting the activity of AKT signaling pathways, which are often implicated in tumor growth and resistance to therapy .

Case Studies

- Cytotoxicity Against Colon Cancer Cells : A study assessed the effects of this compound on SW480 cells. The compound induced apoptosis and significantly reduced cell viability over a 72-hour treatment period. Flow cytometry analysis revealed increased apoptotic cell populations correlating with higher concentrations of the compound .

- Mechanistic Insights : Another investigation focused on the compound's mechanism of action through molecular docking studies. It was found to bind effectively to the active sites of target proteins involved in cancer metabolism, suggesting a multi-target approach in its anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.